molecular formula C13H24N2O3 B1396230 (S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate CAS No. 1349702-25-5

(S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate

Cat. No.: B1396230
CAS No.: 1349702-25-5
M. Wt: 256.34 g/mol
InChI Key: MVRZYWPCHJFVKP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1349702-25-5 . It has a molecular weight of 256.35 . It is in the form of oil .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl (3S)-3-(3-oxetanylamino)-1-piperidinecarboxylate . The InChI code for the compound is 1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-4-5-10(7-15)14-11-8-17-9-11/h10-11,14H,4-9H2,1-3H3/t10-/m0/s1 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 256.34 g/mol. The compound is in the form of oil .

Scientific Research Applications

Asymmetric Synthesis

  • Synthesis of CP-690550 (Proteinkinase Inhibitor): A study by Hao et al. (2011) demonstrated an asymmetric approach to synthesize CIS-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of CP-690550, a potent protein kinase inhibitor. This method was noted for its mild conditions and high yields, indicating potential for industrial applications (Hao, Liu, Zhang, & Chen, 2011).

Synthesis of Biologically Active Compounds

  • Intermediate in Crizotinib Synthesis: Kong et al. (2016) synthesized Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of biologically active compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
  • Synthesis of Vandetanib Intermediate: Wang et al. (2015) reported the synthesis of Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in the synthesis of Vandetanib, a drug used in cancer treatment (Wang, Wang, Tang, & Xu, 2015).

Synthesis of Diverse Piperidine Derivatives

  • Piperidine Derivatives Synthesis: Moskalenko and Boev (2014) demonstrated the synthesis of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which underwent cyclization into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles. These are promising synthons for the preparation of various piperidine derivatives (Moskalenko & Boev, 2014).

Molecular Structure Studies

  • X-Ray Diffraction Analysis: Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester and characterized its structure via single crystal X-ray diffraction analysis. This study provided insights into the molecular structure of this class of compounds (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Properties

IUPAC Name

tert-butyl (3S)-3-(oxetan-3-ylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-4-5-10(7-15)14-11-8-17-9-11/h10-11,14H,4-9H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRZYWPCHJFVKP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate
Reactant of Route 3
(S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate
Reactant of Route 4
(S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate
Reactant of Route 6
(S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.